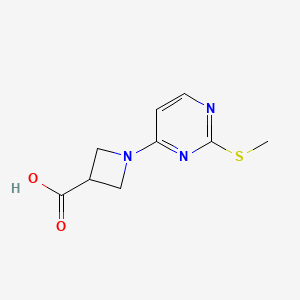

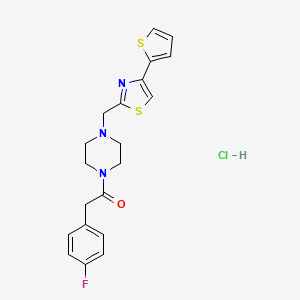

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

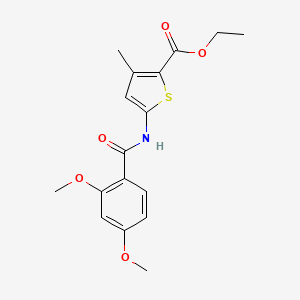

“1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057190 Da .

Synthesis Analysis

The synthesis of azetidine derivatives often involves the use of (N-Boc)azetidin-3-one as a starting material . The DBU-catalysed Horner–Wadsworth–Emmons reaction is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an azetidine ring via a methylthio group . The azetidine ring is further attached to a carboxylic acid group .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for facile bond functionalization under appropriate reaction conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.27 . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Synthesis and Antimicrobial Activities

1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid and its analogues have been a focus in the synthesis of new compounds with potential antimicrobial activities. For instance, Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues, exploring their antimicrobial and antitubercular activities against various bacterial and fungal strains, as well as Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). Similarly, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antimicrobial activity against several bacterial and fungal strains (Patel & Patel, 2017).

Application in Synthesis of Novel Compounds

The compound and its derivatives are used in the synthesis of various novel compounds. For instance, Aly (2007) described the reaction of pyrimidinylacetic acid with different reagents to produce functionally substituted heteroaromatic compounds, demonstrating the compound's role in the development of novel chemical entities (Aly, 2007). Similarly, Tsuge et al. (1987) explored the generation of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds, indicating the role of pyrimidinyl compounds in complex chemical syntheses (Tsuge et al., 1987).

Potential in Central Nervous System (CNS) Active Agents

Compounds like this compound are also being investigated for their potential as CNS active agents. Thomas et al. (2016) synthesized Schiff’s bases and azetidinone analogues, evaluating them for antidepressant and nootropic activities. This research indicates the potential of these compounds in the development of new CNS medications (Thomas et al., 2016).

In Vitro Antitumor and Antiviral Activities

The compound's derivatives have been explored for their in vitro antitumor and antiviral activities. Petrie et al. (1985) prepared 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and evaluated their biological activities, including their antitumor and antiviral potentials (Petrie et al., 1985).

Role in Osmoregulation

In the biological context, the compound has been identified in certain bacterial species, suggesting a potential role in osmoregulation. Galinski et al. (1985) discovered a novel cyclic amino acid, closely related to the compound, in halophilic phototrophic bacteria, which appears to serve an osmoregulatory function (Galinski et al., 1985).

Safety and Hazards

While specific safety and hazard information for “1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” was not found, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Azetidines are valuable compounds in pharmaceutical research . The unique reactivity of azetidines can be harnessed for the development of new drugs and therapies . Future research may focus on exploring the potential applications of “1-(2-(Methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid” in medicinal chemistry.

properties

IUPAC Name |

1-(2-methylsulfanylpyrimidin-4-yl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-15-9-10-3-2-7(11-9)12-4-6(5-12)8(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWZWULPMPHLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)N2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B2656101.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2656111.png)

![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)

![tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate](/img/structure/B2656117.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzoylbenzamide](/img/structure/B2656122.png)